3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class. These compounds are known for their diverse biological activities, including potential antitubercular properties . The unique structure of this compound, featuring a thieno[2,3-d]pyrimidin-4(3H)-one core with various substituents, makes it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-7-5-6-8-13(12)18/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVGUZZUJOHLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3F)SC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573706-13-5 | |
| Record name | 3-ETHYL-2-((2-FLUOROBENZYL)THIO)-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-4(3H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
Introduction of Substituents: The ethyl, fluorobenzylthio, and dimethyl groups are introduced through various substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the fluorobenzylthio group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound likely inhibits key enzymes or pathways essential for the survival and replication of Mycobacterium tuberculosis . Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include other thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds share the same core structure but differ in their substituents, which can significantly impact their biological activities and properties
Biological Activity
3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS Number: 573706-13-5) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse sources.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.46 g/mol. The structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have shown that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant inhibition of cyclooxygenase (COX) enzymes. For instance:
| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| Celecoxib | 0.04 ± 0.01 | - | - |
| Compound A | 0.04 ± 0.09 | Moderate | Strong |
| Compound B | 0.03 ± 0.02 | Low | Moderate |
The effectiveness of these compounds suggests that the thieno[2,3-d]pyrimidine derivatives may possess similar anti-inflammatory properties as established drugs like celecoxib .
Anticancer Activity
In vitro studies have indicated that thieno[2,3-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated an ED50 value of approximately 9.17 μM against A431 vulvar epidermal carcinoma cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the thieno[2,3-d]pyrimidine core or substituents such as fluorobenzyl groups can significantly influence potency and selectivity against specific targets.
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances biological activity by improving binding affinity to target enzymes.
- Hydrophobic Interactions : The ethyl group contributes to hydrophobic interactions that may enhance membrane permeability and bioavailability.
Case Studies
Several case studies have highlighted the potential therapeutic applications of thieno[2,3-d]pyrimidine derivatives:
- Anti-HBV Activity : A study tested similar compounds against Hepatitis B Virus (HBV), showing promising results with EC50 values in the nanomolar range .
- In Vivo Studies : Animal models have been used to assess anti-inflammatory effects, demonstrating significant reductions in edema when treated with thieno[2,3-d]pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
